molecular formula C8H8ClNO3S B1404101 2-Chloro-4-(methylsulfonyl)benzamide CAS No. 869586-85-6

2-Chloro-4-(methylsulfonyl)benzamide

Cat. No. B1404101
M. Wt: 233.67 g/mol
InChI Key: CDMGWWIRHCBZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(methylsulfonyl)benzamide” can be represented by the SMILES string CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol.


Physical And Chemical Properties Analysis

“2-Chloro-4-(methylsulfonyl)benzamide” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .

Scientific Research Applications

  • Metabolic Pathway Studies :

    • 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, a derivative, has been studied for its metabolic fate and disposition in rats and dogs. This compound, known as GDC-0449 or vismodegib, is a potent and selective inhibitor of the Hedgehog signaling pathway. It showed extensive metabolism in both rats and dogs, with major pathways being oxidation followed by phase II glucuronidation or sulfation. Additionally, an uncommon pyridine ring opening was identified as a metabolic pathway, mainly in feces (Yue et al., 2011).
  • Anticancer Agent Development :

    • Derivatives of 2-Chloro-4-(methylsulfonyl)benzamide have been synthesized and evaluated for their proapoptotic activity against melanoma cancer cell lines. One such derivative demonstrated significant growth inhibition, suggesting potential in anticancer therapy (Yılmaz et al., 2015).
  • Na+/H+ Antiporter Inhibition for Cardiac Treatment :

    • Benzoylguanidines derived from 2-Chloro-4-(methylsulfonyl)benzamide have been investigated for their use as Na+/H+ exchanger inhibitors. This is relevant in the context of adjunctive therapy in acute myocardial infarction treatment. Substitution patterns on the molecule significantly influenced the potency of these compounds as Na+/H+ exchanger inhibitors (Baumgarth et al., 1997).
  • Electrophysiological Activity in Cardiac Arrhythmias :

    • N-substituted-4-(1H-imidazol-1-yl)benzamides, including compounds related to 2-Chloro-4-(methylsulfonyl)benzamide, have shown potency as class III antiarrhythmic agents. This indicates their potential use in treating reentrant arrhythmias (Morgan et al., 1990).
  • Synthesis of Pharmaceutical Intermediates :

    • Research has been conducted on the synthesis of various intermediates that are crucial for pharmaceutical applications, such as Tianeptine. These studies involve the synthesis of derivatives of 2-Chloro-4-(methylsulfonyl)benzamide, highlighting its importance in the pharmaceutical industry (Yang Jian-she, 2009).
  • Electrochemical Oxidation Studies :

    • The electrochemical behavior of Indapamide, a derivative of 2-Chloro-4-(methylsulfonyl)benzamide, has been studied, contributing to the understanding of its chemical properties and potential applications in analytical chemistry (Legorburu et al., 1996).

Safety And Hazards

The safety information available indicates that “2-Chloro-4-(methylsulfonyl)benzamide” can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

There are ongoing trials to further investigate the role of similar compounds in malignancies other than basal cell carcinoma . This suggests that “2-Chloro-4-(methylsulfonyl)benzamide” and similar compounds could have potential applications in the treatment of various types of cancer.

properties

IUPAC Name

2-chloro-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMGWWIRHCBZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 5
2-Chloro-4-(methylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(methylsulfonyl)benzamide

Citations

For This Compound
3
Citations
CK Belwal, KA Joshi - researchgate.net
A series of acylthiourea derivatives, 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides were synthesized by reaction of 2-chloro-4-(methylsulfonyl) benzoyl chloride with …
Number of citations: 0 www.researchgate.net
Q Yue, YH Chen, T Mulder, A Deese… - Drug metabolism and …, 2011 - ASPET
… that the 2-chloro-4-methylsulfonyl benzamide remained … /342 (loss of the 2-chloro-4-methylsulfonyl benzamide moiety). … indicated that the 2-chloro-4-methylsulfonyl benzamide remained …
Number of citations: 17 dmd.aspetjournals.org
D Zhou, Z Xu, Y Huang, H Wang, X Zhu… - European Journal of …, 2023 - Elsevier
Ubiquitin-specific proteases (USPs) 28 is overexpressed in multiple types of cancers. The development of potent USP28 inhibitors is still in primitive stage. We previously reported our …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.